氟硝西泮-D7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

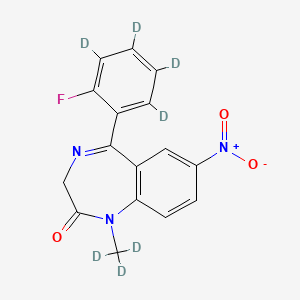

氟硝西泮-d7 (CRM) 是氟硝西泮的氘代衍生物,属于苯二氮卓类化合物。它通常用作质谱分析中定量的内标。氟硝西泮本身是一种镇静催眠药,对中枢神经系统具有强效作用。 氘代版本this compound 作为研究和法医实验室准确测量的参考化合物 .

科学研究应用

氟硝西泮-d7 在几个科学领域得到应用:

法医化学: 用于检测和定量生物样本(例如尿液、血液)中服用后的氟硝西泮。

毒理学: 有助于识别与药物相关的中毒或过量服用病例。

药代动力学研究: 有助于理解药物的代谢和排泄。

药物研究: 用作药物开发和验证过程中的参考标准。

作用机制

氟硝西泮,包括其氘代形式,作为γ-氨基丁酸(GABA)受体的正向变构调节剂。它增强了GABA的抑制效应,导致镇静、肌肉松弛和抗焦虑作用。所涉及的确切分子靶点和途径与GABA受体亚型有关。

生化分析

Biochemical Properties

Flunitrazepam-D7 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by the cytochrome P450 enzyme system . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

Flunitrazepam-D7 has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GABA_A receptor, a key player in cell signaling pathways . This modulation can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Flunitrazepam-D7 involves its binding to the GABA_A receptor, leading to an increase in the frequency of chloride channel opening events . This results in an inhibitory effect on neuronal firing, which can lead to sedative and hypnotic effects.

Temporal Effects in Laboratory Settings

Over time, the effects of Flunitrazepam-D7 can change. In laboratory settings, it has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Flunitrazepam-D7 can vary with different dosages. High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

Flunitrazepam-D7 is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme system in the liver . This can lead to changes in metabolic flux or metabolite levels.

Transport and Distribution

Flunitrazepam-D7 is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Flunitrazepam-D7 can affect its activity or function. It is primarily localized in the cytoplasm, where it can interact with various cellular components .

准备方法

氟硝西泮-d7 的合成涉及将氘原子引入分子结构。这是一个简化的合成路线:

氘代: 氘原子被掺入氟硝西泮的苯环和甲基中。这个过程通常通过使用氘代试剂或前体进行化学反应来实现。

化学反应分析

氟硝西泮-d7 可以进行各种化学反应,包括:

氧化: 氧化反应可能发生在硝基或其他官能团上。

还原: 硝基或其他取代基的还原。

取代: 涉及氟原子或其他取代基的取代反应。

这些反应中使用的常见试剂和条件取决于具体的转化。这些反应形成的主要产物包括具有修饰的官能团的氟硝西泮的氘代衍生物。

相似化合物的比较

氟硝西泮-d7 因其氘代标记而脱颖而出,这为准确定量提供了独特的优势。 类似化合物包括氟硝西泮本身及其代谢产物,如7-氨基氟硝西泮 . 氘代版本在分析测量中提供了更高的特异性和精确度。

属性

IUPAC Name |

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYJKAXVCCBDU-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)[N+](=O)[O-])C([2H])([2H])[2H])F)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016406 |

Source

|

| Record name | Flunitrazepam-D7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286448-08-5 |

Source

|

| Record name | Flunitrazepam-D7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Flunitrazepam-D7 in analyzing aristolochic acid levels?

A1: Flunitrazepam-D7 serves as an internal standard in the analytical method used to quantify aristolochic acid levels in serum samples [].

Q2: Why is an internal standard like Flunitrazepam-D7 necessary in this analysis?

A2: An internal standard like Flunitrazepam-D7 is crucial for accurate and reliable quantification in analytical chemistry techniques like ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) []. It is added to the samples before analysis and helps account for variations during sample preparation and analysis. This ensures more precise and accurate measurements of aristolochic acid levels in the serum samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/new.no-structure.jpg)

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)